Cas no 1036648-53-9 (2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole)
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole
- 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
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- MDL: MFCD28361701
- Inchi: 1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3
- InChI Key: OGOVYAPJJIMAHU-UHFFFAOYSA-N
- SMILES: FC(C1=NN=C(C)O1)(F)F
Computed Properties
- Exact Mass: 152.01974721g/mol
- Monoisotopic Mass: 152.01974721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.1
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D642078-10g |
1,3,4-Oxadiazole, 2-methyl-5-(trifluoromethyl)- |
1036648-53-9 | 95% | 10g |
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| Enamine | EN300-5046988-0.1g |
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$176.0 | 2023-05-30 | |
| Enamine | EN300-5046988-0.25g |
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1036648-53-9 | 95% | 0.25g |
$252.0 | 2023-05-30 | |
| Enamine | EN300-5046988-0.5g |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
1036648-53-9 | 95% | 0.5g |
$397.0 | 2023-05-30 | |
| Enamine | EN300-5046988-1.0g |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
1036648-53-9 | 95% | 1g |
$509.0 | 2023-05-30 | |
| Enamine | EN300-5046988-2.5g |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
1036648-53-9 | 95% | 2.5g |
$1033.0 | 2023-05-30 | |
| Enamine | EN300-5046988-5.0g |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
1036648-53-9 | 95% | 5g |
$1296.0 | 2023-05-30 | |
| Enamine | EN300-5046988-10.0g |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
1036648-53-9 | 95% | 10g |
$1639.0 | 2023-05-30 | |
| Aaron | AR020JRC-50mg |
1,3,4-Oxadiazole,2-methyl-5-(trifluoromethyl)- |
1036648-53-9 | 95% | 50mg |
$189.00 | 2025-03-11 |
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS No. 1036648-53-9): A Versatile Heterocyclic Compound for Modern Applications
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS No. 1036648-53-9) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This five-membered oxadiazole ring derivative, featuring both methyl and trifluoromethyl substituents, exhibits unique electronic properties that make it valuable for drug discovery and material science applications. The presence of the trifluoromethyl group (-CF3) enhances its lipophilicity and metabolic stability, key factors in modern medicinal chemistry.
Recent trends in AI-assisted molecular design have highlighted compounds like 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole as promising scaffolds for kinase inhibitors and antimicrobial agents. Computational chemistry studies suggest this compound's potential in addressing drug-resistant pathogens, a major concern in global healthcare. The oxadiazole core demonstrates excellent hydrogen bonding capacity, while the trifluoromethyl substitution improves membrane permeability - properties frequently searched by researchers investigating bioavailability enhancement techniques.
In material science, 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole derivatives show promise for organic electronic devices, particularly in the development of OLED materials and liquid crystal displays. The compound's electron-withdrawing characteristics and thermal stability make it suitable for advanced polymer modifications, answering industry demands for high-performance materials in extreme environments. These applications align with current searches for sustainable electronic materials and energy-efficient technologies.
Synthetic approaches to 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole typically involve cyclization reactions of appropriate hydrazide precursors, with recent literature emphasizing green chemistry protocols and catalyst optimization. Modern flow chemistry techniques have improved the scalability of such heterocyclic syntheses, addressing common queries about industrial-scale production of specialized intermediates. The compound's structure-activity relationships continue to be explored through combinatorial chemistry methods and high-throughput screening platforms.
Market analysis indicates growing demand for fluorinated heterocycles like 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole, particularly in crop protection formulations and veterinary pharmaceuticals. Its metabolic resistance properties make it valuable for developing long-acting formulations, a frequent search topic in formulation science communities. Regulatory aspects of such fluorine-containing compounds remain an active discussion point, with particular attention to environmental persistence studies and degradation pathway analyses.
Recent patent literature reveals innovative applications of 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole derivatives in photodynamic therapy and diagnostic imaging, responding to healthcare's growing focus on theranostic approaches. The compound's fluorescence properties when incorporated into larger conjugated systems have sparked interest in bioimaging probes development, a hot topic in molecular imaging research. These advancements address frequent searches about multifunctional pharmaceutical agents and targeted drug delivery systems.
Quality control of 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole requires advanced analytical techniques, with HPLC-MS methods being particularly important for impurity profiling. Current good manufacturing practice (cGMP) considerations for such pharmaceutical intermediates frequently appear in regulatory compliance searches, especially regarding genotoxic impurity control. The compound's spectroscopic characterization (including 19F NMR analysis) remains a technical focus area for quality assurance specialists.
Environmental fate studies of 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole derivatives have gained importance with increasing regulatory scrutiny of fluorinated organic compounds. Research into biodegradation pathways and ecotoxicity profiles addresses common queries about green chemistry metrics and sustainable molecular design. The compound's structure-degradability relationships provide valuable insights for developing benign-by-design chemicals, a principle increasingly demanded in corporate sustainability initiatives.
In academic settings, 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole serves as an excellent case study for heterocyclic chemistry education, demonstrating key concepts in electronic effects and ring stability. Its synthesis and applications frequently appear in medicinal chemistry curricula, answering student searches about privileged scaffolds in drug discovery. The compound's structure-property relationships provide concrete examples for teaching molecular design principles across multiple disciplines.
Looking forward, 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole continues to inspire innovation across chemical sciences. Its versatility in addressing current challenges - from antimicrobial resistance to advanced material needs - ensures ongoing research interest. As synthetic methodologies advance and analytical capabilities grow, this fluorinated heterocycle will likely find even broader applications, particularly in emerging fields like chemical biology and materials informatics.
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